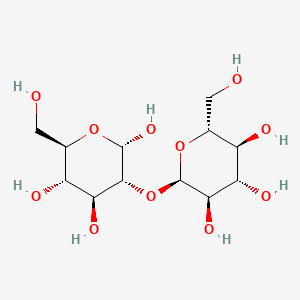
4-Nitrophenyl phosphate disodium salt hexahydrate
Overview
Description
4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate commonly used in biochemical assays to measure the activity of phosphatases, particularly alkaline phosphatase . This compound is known for producing a yellow-colored product upon hydrolysis, which can be quantitatively measured using spectrophotometry at 405 nm . Its chemical formula is C6H4NNa2O6P · 6H2O, and it has a molecular weight of 371.14 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl phosphate disodium salt hexahydrate, also known as Sodium 4-nitrophenyl phosphate hexahydrate, is phosphatase enzymes . These enzymes play a crucial role in various biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
This compound acts as a chromogenic substrate for phosphatase enzymes . Upon hydrolysis by these enzymes, it yields p-nitrophenol , a yellow-colored product . The intensity of the yellow color, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme activity .
Biochemical Pathways
The hydrolysis of this compound by phosphatase enzymes is a key step in the phosphatase assay . This assay is used to measure the activity of phosphatases, including acid phosphatases and alkaline phosphatases . The downstream effects include the regulation of various cellular processes controlled by these enzymes.
Result of Action
The hydrolysis of this compound by phosphatase enzymes results in the production of p-nitrophenol, a yellow-colored product . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes in cells or biochemical pathways.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. It is typically stored at a temperature of 2-8°C to maintain its stability . The compound’s efficacy as a chromogenic substrate may also be influenced by the presence of other substances in the reaction mixture that can interfere with the enzyme-substrate interaction or the colorimetric measurement .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl phosphate disodium salt hexahydrate is used to measure the kinetic parameters of phosphatase and tensin homologue deleted on chromosome 10 (PTEN) phosphatase activity . It is also used to assay acid phosphatase activity . The compound interacts with these enzymes, leading to a reaction that produces a soluble end product that is yellow in color .
Cellular Effects
The compound has been used to treat adherent cells in adhesion assays . It influences cell function by acting as a substrate in in vitro phosphatase assays
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for various phosphatases . The compound is hydrolyzed by these enzymes, leading to the production of p-nitrophenol . This process can result in changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathways of various phosphatases It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl phosphate disodium salt hexahydrate can be synthesized through a nitration reaction. Initially, phenyl phosphate undergoes nitration with concentrated nitric acid to form dinitrophenyl phosphate. This intermediate is further reacted with concentrated nitric acid to yield 4-nitrophenyl phosphate . The final step involves reacting 4-nitrophenyl phosphate with sodium hydroxide to obtain 4-nitrophenyl phosphate disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps to ensure the final product meets the required specifications for biochemical applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl phosphate disodium salt hexahydrate primarily undergoes hydrolysis reactions. It serves as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, resulting in the formation of 4-nitrophenol and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of phosphatases under alkaline conditions. Common buffers used include glycine buffer containing magnesium chloride and zinc chloride at pH 10.4, or diethanolamine buffer containing magnesium chloride at pH 9.8 .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be detected spectrophotometrically .
Scientific Research Applications
4-Nitrophenyl phosphate disodium salt hexahydrate is widely used in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
Potassium 4-nitrophenyl sulfate: Another chromogenic substrate used in similar biochemical assays.
4-Nitrophenyl β-D-glucopyranoside: Used to measure the activity of β-glucosidases.
p-Nitrophenyl phosphate liquid substrate system: A liquid form of the substrate used in various assays.
Uniqueness
4-Nitrophenyl phosphate disodium salt hexahydrate is unique due to its high sensitivity and specificity for alkaline phosphatase assays. Its ability to produce a soluble yellow product that can be easily measured makes it a preferred choice in many biochemical and clinical applications .
Properties
IUPAC Name |
disodium;(4-nitrophenyl) phosphate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKHKRHCKCAGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNa2O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369089 | |
| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333338-18-4, 9013-05-2 | |
| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Nitrophenyl phosphate disodium salt hexahydrate in enzyme activity assays?
A: this compound (pNPP) serves as a widely used chromogenic substrate for various phosphatase enzymes. When hydrolyzed by these enzymes, pNPP releases 4-nitrophenol, a yellow-colored compound readily detectable using spectrophotometry. [, , , ] This color change allows researchers to quantify enzyme activity. [, , , ]
Q2: How does the structure of this compound contribute to its use in phosphatase assays?
A: The phosphate group within pNPP mimics the natural phosphate group targeted by phosphatase enzymes. [, , , ] This structural similarity allows pNPP to bind to the enzyme active site. Upon hydrolysis, the release of the 4-nitrophenol group provides a measurable signal proportional to the enzyme's activity. [, , , ]
Q3: Can you provide an example of this compound's application in research?
A: Researchers studying phytic acid reduction in soymilk utilized pNPP to optimize the conditions for phytase immobilization and activity. [] By monitoring the release of 4-nitrophenol, they determined optimal pH, temperature, and reusability of the immobilized enzyme system. [] This optimization facilitated the development of an efficient method for reducing phytic acid in soymilk, potentially improving its nutritional value. []
Q4: Beyond its use as a substrate, has this compound been investigated for other applications?
A: Yes, researchers explored the catalytic properties of a novel CeO2-S400 catalyst using this compound as a model compound. [] They demonstrated the catalyst's efficacy in dephosphorylation reactions, highlighting its potential for phosphorus recovery and environmental remediation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7822916.png)






